Cas no 256376-65-5 (1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile)

1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a fluorinated pyrazolopyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a pyrazolo[3,4-b]pyridine core substituted with a 2-fluorobenzyl group at the 1-position and a cyano group at the 3-position, enhancing its reactivity and binding affinity. The fluorine substituent improves metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules due to its rigid heterocyclic framework and tunable electronic properties. High purity and well-defined synthetic pathways ensure reproducibility for research applications.
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile structure
256376-65-5 structure
Product Name:1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
CAS No:256376-65-5
MF:C14H9FN4
MW:252.246465444565
MDL:MFCD20268231
CID:1423425
PubChem ID:11402500
Update Time:2025-07-22

1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 1-[(2-fluorophenyl)methyl]-
    • 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
    • 1-(2-FLUORO-BENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE
    • 1-(2-Fluorobenzyl)-1H-pyrazolo-[3,4-b]pyridine-3-carbonitrile
    • 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile
    • 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
    • CSUUGTRFBZTTQW-UHFFFAOYSA-N
    • C14H9FN4
    • BCP14114
    • 3009AH
    • PB15435
    • AK15899
    • A852273
    • 3-Cyano-1-(2-fluorobenyl)-1H-pyrazolo[3,4-b]pyridine
    • 256376-65-5
    • GS-6062
    • DB-225536
    • CS-M2179
    • AC-33894
    • 1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carbonitrile
    • AKOS024262687
    • P12742
    • AMY3550
    • 3-Cyano-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine
    • 5GF96DR55T
    • MFCD20268231
    • SCHEMBL174888
    • 1-(2-Fluorobenzyl)pyrazolo[3,4-b]pyridine-3-carbonitrile
    • SY040557
    • MDL: MFCD20268231
    • Inchi: 1S/C14H9FN4/c15-12-6-2-1-4-10(12)9-19-14-11(5-3-7-17-14)13(8-16)18-19/h1-7H,9H2
    • InChI Key: CSUUGTRFBZTTQW-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN1C2C(=CC=CN=2)C(C#N)=N1

Computed Properties

  • Exact Mass: 252.08127
  • Monoisotopic Mass: 252.08112447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.5
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (2.5E-3 g/L) (25 ºC),
  • PSA: 54.5

1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Security Information

  • Storage Condition:(BD287483)

1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Pricemore >>

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1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:256376-65-5)1-(2-氟苄基)-1H-吡唑并[3,4-B]吡啶-3-甲腈
Order Number:LE25930949;LE7236
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:53
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Additional information on 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Introduction to 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS No. 256376-65-5)

1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique pharmacophoric features. This compound belongs to the pyrazolo[3,4-b]pyridine scaffold, which is a privileged structure known for its biological activity across various therapeutic areas. The presence of a fluorophenyl moiety and a carbonitrile group further enhances its potential as a lead compound in drug discovery.

The chemical structure of this compound can be described as a fused system consisting of a pyrazole ring connected to a pyridine ring, with a methyl group attached to the 1-position of the pyrazole ring and a carbonitrile substituent at the 3-position. The 2-fluorophenyl group introduces fluorine at the para position relative to the methyl group, which is known to modulate metabolic stability and binding affinity in drug molecules.

Recent advancements in medicinal chemistry have highlighted the importance of pyrazolo[3,4-b]pyridine derivatives as scaffolds for developing novel therapeutic agents. These derivatives exhibit diverse biological activities, including kinase inhibition, antiviral, and anti-inflammatory properties. The introduction of fluorinated aromatic rings into such scaffolds has been shown to improve pharmacokinetic profiles, making them attractive candidates for further optimization.

In particular, the fluorophenyl substituent in 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile imparts favorable electronic properties that can enhance interactions with biological targets. Fluorine atoms are known to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which can influence binding affinity and selectivity. Additionally, the electron-withdrawing nature of the carbonitrile group can modulate the electronic distribution within the molecule, potentially enhancing its bioactivity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions to form the pyrazolo[3,4-b]pyridine core, followed by functionalization with the fluorophenylmethyl group and introduction of the carbonitrile substituent. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex fused ring system efficiently.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound with potential biological targets. The three-dimensional structure suggests that the fluorophenyl and carbonitrile groups are positioned optimally for interactions with protein binding pockets. These interactions are critical for achieving high affinity and selectivity in drug design.

The pharmacological profile of 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile has been explored in several preclinical studies. Initial findings indicate that this compound exhibits inhibitory activity against certain kinases, which are implicated in various diseases including cancer. The presence of the fluorophenyl moiety appears to enhance binding affinity to these targets compared to analogous compounds without fluorination.

Furthermore, structural modifications based on this scaffold have led to the development of more potent and selective inhibitors. For instance, variations in the substitution pattern on the pyrazole ring or introduction of additional functional groups have been investigated to fine-tune biological activity. These studies underscore the versatility of the pyrazolo[3,4-b]pyridine scaffold as a platform for drug discovery.

The role of computational methods in optimizing this compound cannot be overstated. High-throughput virtual screening (HTVS) has been used to identify promising analogs based on structural features similar to known active compounds. Additionally, quantum mechanical calculations have provided insights into electronic properties and reactivity patterns, aiding in rational design strategies.

In conclusion,1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS No. 256376-65-5) represents a promising lead compound in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a fluorophenyl moiety and a carbonitrile group enhances its pharmacological profile, making it an attractive candidate for further development. Continued research in this area is expected to yield novel therapeutic agents with significant clinical applications.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:256376-65-5)1-(2-氟苄基)-1H-吡唑并[3,4-B]吡啶-3-甲腈
LE25930949;LE7236
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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